molecular formula C13H19NO2 B13658215 tert-Butyl 2-isopropylnicotinate

tert-Butyl 2-isopropylnicotinate

Cat. No.: B13658215
M. Wt: 221.29 g/mol
InChI Key: VFNGGZLXKJOKMT-UHFFFAOYSA-N
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Description

tert-Butyl 2-isopropylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group and an isopropyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-isopropylnicotinate typically involves the esterification of nicotinic acid with tert-butyl alcohol and isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-isopropylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-isopropylnicotinate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes. Its nicotinic acid moiety is of particular interest due to its role in various biochemical pathways .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropylnicotinate involves its interaction with specific molecular targets. The nicotinic acid moiety can bind to nicotinic receptors, influencing cellular signaling pathways. Additionally, the tert-butyl and isopropyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

  • tert-Butyl nicotinate
  • Isopropyl nicotinate
  • Methyl nicotinate
  • Ethyl nicotinate

Comparison: tert-Butyl 2-isopropylnicotinate is unique due to the presence of both tert-butyl and isopropyl groups. This dual substitution can enhance its stability and reactivity compared to other nicotinates. For example, tert-Butyl nicotinate and isopropyl nicotinate lack the combined steric and electronic effects provided by the dual substitution, which can influence their chemical behavior and applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 2-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H19NO2/c1-9(2)11-10(7-6-8-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3

InChI Key

VFNGGZLXKJOKMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C(=O)OC(C)(C)C

Origin of Product

United States

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